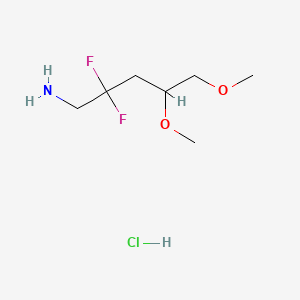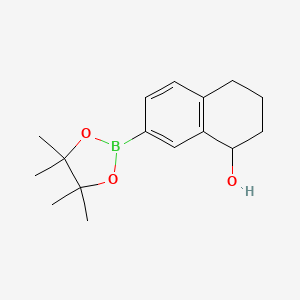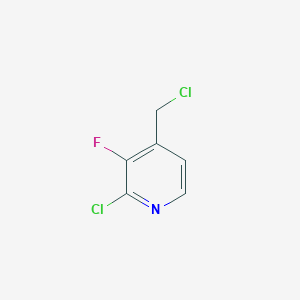
4-Formyl-3-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO3S It is a derivative of benzene, featuring a formyl group, a methyl group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-methylbenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 3-methylbenzaldehyde, followed by chlorination to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids and chlorinating agents, such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid or bromine in the presence of a catalyst.
Nucleophilic Substitution: Reagents like ammonia or primary amines for sulfonamide formation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of the formyl group.
Alcohols: Formed from the reduction of the formyl group.
Scientific Research Applications
4-Formyl-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The formyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Lacks the formyl group, making it less versatile in redox reactions.
3-Fluoro-4-methylbenzene-1-sulfonyl chloride: Contains a fluorine atom, which affects its reactivity and applications.
4-Methylbenzenemethanesulfonyl chloride: Has a methanesulfonyl group instead of a formyl group, leading to different chemical behavior.
Uniqueness
4-Formyl-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7ClO3S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
4-formyl-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-5H,1H3 |
InChI Key |
AQWSWMZSQJDTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


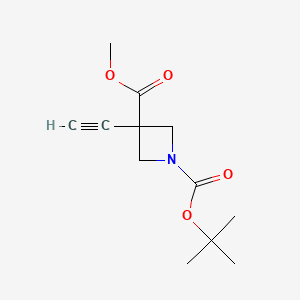
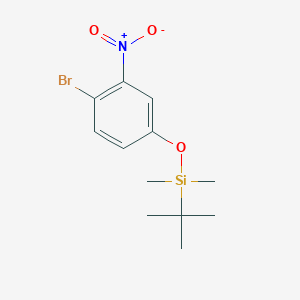
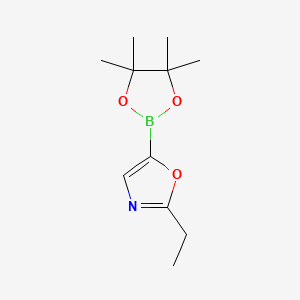
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

